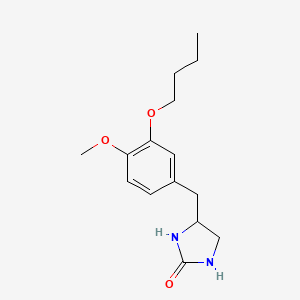
RO 20-1724
Vue d'ensemble
Description
Ro 20-1724, également connu sous le nom de 4-(3-butoxy-4-méthoxybenzyl)-2-imidazolidinone, est un puissant inhibiteur de la phosphodiestérase de type IV spécifique de l'adénosine monophosphate cyclique (PDE4). Ce composé est largement utilisé dans la recherche scientifique en raison de sa capacité à inhiber la dégradation de l'adénosine monophosphate cyclique, augmentant ainsi ses niveaux intracellulaires. Cette action a des implications importantes dans divers processus biologiques, notamment l'inflammation et la neuroprotection .
Applications De Recherche Scientifique
Ro 20-1724 has a wide range of applications in scientific research:
Chemistry: It is used as a tool to study the role of cyclic adenosine monophosphate in various chemical processes
Biology: this compound is employed in research on cellular signaling pathways, particularly those involving cyclic adenosine monophosphate
Medicine: The compound is investigated for its potential therapeutic effects in conditions such as inflammation, neurodegenerative diseases, and cardiovascular disorders
Industry: this compound is used in the development of new drugs and therapeutic agents targeting cyclic adenosine monophosphate pathways
Mécanisme D'action
Target of Action
The primary target of RO 20-1724 is the cAMP-specific phosphodiesterase type IV (PDE4) . PDE4 is an enzyme that plays a crucial role in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP), a critical second messenger in cell signaling .
Mode of Action
This compound acts as a selective inhibitor of PDE4 , preventing the enzyme from breaking down cAMP . By inhibiting PDE4, this compound increases the concentration of cAMP within cells. This increase in cAMP levels can lead to a variety of downstream effects, depending on the specific cell type and signaling pathways involved .
Biochemical Pathways
The inhibition of PDE4 by this compound affects multiple biochemical pathways. Elevated cAMP levels can activate protein kinase A (PKA), which in turn phosphorylates a variety of target proteins, leading to changes in cell function . For example, in immune cells, increased cAMP can suppress inflammatory responses .
Result of Action
This compound has been shown to inhibit the release of cytokines and other inflammatory signals, as well as prevent the development of reactive oxygen species . This can lead to a reduction in inflammation and oxidative stress, which are involved in a variety of diseases .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
4-(3-Butoxy-4-methoxybenzyl)-2-imidazolidinone functions primarily as an inhibitor of cAMP phosphodiesterase . By inhibiting this enzyme, the compound prevents the breakdown of cAMP, leading to increased intracellular levels of this important signaling molecule. This elevation in cAMP levels can influence various biochemical reactions and cellular processes. The compound interacts with enzymes such as cAMP-specific 3’,5’-cyclic phosphodiesterase 4A and 4D . These interactions are crucial for modulating the activity of cAMP-dependent pathways, which play a significant role in regulating cellular responses to hormones and other extracellular signals.
Cellular Effects
4-(3-Butoxy-4-methoxybenzyl)-2-imidazolidinone has been shown to affect various types of cells and cellular processes. By increasing intracellular cAMP levels, the compound can influence cell signaling pathways, gene expression, and cellular metabolism . For example, in vascular smooth muscle cells, the compound has been observed to inhibit cAMP phosphodiesterase with an IC50 of 33 μM . This inhibition can lead to relaxation of the smooth muscle cells, which is an important factor in regulating blood vessel tone and blood pressure.
Molecular Mechanism
The molecular mechanism of 4-(3-Butoxy-4-methoxybenzyl)-2-imidazolidinone involves its binding to cAMP phosphodiesterase enzymes, thereby inhibiting their activity . This inhibition prevents the hydrolysis of cAMP to AMP, resulting in elevated levels of cAMP within the cell. The increased cAMP levels can activate protein kinase A (PKA), which in turn phosphorylates various target proteins, leading to changes in gene expression and cellular function . The compound’s ability to modulate cAMP levels and PKA activity is central to its biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(3-Butoxy-4-methoxybenzyl)-2-imidazolidinone have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over time if not stored properly . Long-term studies have shown that the compound can maintain its inhibitory effects on cAMP phosphodiesterase for extended periods, provided it is stored at room temperature and protected from moisture . In vitro studies have demonstrated sustained increases in cAMP levels in treated cells over several hours, indicating the compound’s prolonged activity .
Dosage Effects in Animal Models
The effects of 4-(3-Butoxy-4-methoxybenzyl)-2-imidazolidinone vary with different dosages in animal models. At lower doses, the compound effectively inhibits cAMP phosphodiesterase, leading to increased cAMP levels and associated physiological effects . At higher doses, the compound can exhibit toxic or adverse effects, such as gastrointestinal disturbances and alterations in cardiovascular function . Threshold effects have been observed, where a minimum effective dose is required to achieve significant biochemical and physiological changes .
Metabolic Pathways
4-(3-Butoxy-4-methoxybenzyl)-2-imidazolidinone is involved in metabolic pathways related to cAMP signaling . The compound interacts with enzymes such as cAMP-specific phosphodiesterases, which regulate the breakdown of cAMP . By inhibiting these enzymes, the compound affects the metabolic flux of cAMP and its downstream signaling pathways. This can lead to changes in metabolite levels and alterations in cellular metabolism .
Transport and Distribution
Within cells and tissues, 4-(3-Butoxy-4-methoxybenzyl)-2-imidazolidinone is transported and distributed through interactions with specific transporters and binding proteins . The compound’s lipophilic nature allows it to easily cross cell membranes and accumulate in intracellular compartments . This distribution is essential for its activity as a cAMP phosphodiesterase inhibitor, as it needs to reach its target enzymes within the cell .
Subcellular Localization
4-(3-Butoxy-4-methoxybenzyl)-2-imidazolidinone is primarily localized in the cytoplasm, where it interacts with cAMP phosphodiesterase enzymes . The compound’s subcellular localization is influenced by its chemical structure and lipophilicity, which allow it to diffuse through the cytoplasmic membrane and reach its target sites . This localization is crucial for its inhibitory activity and subsequent effects on cellular signaling pathways .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de Ro 20-1724 implique la réaction du chlorure de 3-butoxy-4-méthoxybenzyle avec l'imidazolidin-2-one en présence d'une base. La réaction a généralement lieu sous reflux dans un solvant organique tel que le diméthylformamide ou le diméthylsulfoxyde. Le produit est ensuite purifié par recristallisation ou chromatographie pour obtenir un composé de haute pureté .
Méthodes de production industrielle : La production industrielle de this compound suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'utilisation de grands réacteurs et de systèmes à flux continu pour garantir une production efficace. Les conditions de réaction sont optimisées pour maximiser le rendement et la pureté, et le produit final est soumis à des contrôles de qualité rigoureux pour répondre aux normes industrielles .
Analyse Des Réactions Chimiques
Types de réactions : Ro 20-1724 subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs. Il peut également participer à des réactions d'oxydation et de réduction dans des conditions spécifiques .
Réactifs et conditions courants :
Réactions de substitution : Les réactifs courants comprennent les halogénures d'alkyle et les bases telles que l'hydroxyde de sodium ou le carbonate de potassium.
Réactions d'oxydation : Des oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène peuvent être utilisés pour oxyder this compound dans des conditions contrôlées.
Réactions de réduction : Des réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium peuvent être utilisés pour réduire des groupes fonctionnels spécifiques dans this compound.
Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent produire diverses imidazolidinones substituées, tandis que les réactions d'oxydation et de réduction peuvent conduire à la formation de différents dérivés oxydés ou réduits .
4. Applications de la recherche scientifique
This compound a un large éventail d'applications dans la recherche scientifique :
Chimie : Il est utilisé comme outil pour étudier le rôle de l'adénosine monophosphate cyclique dans divers processus chimiques
Biologie : this compound est utilisé dans la recherche sur les voies de signalisation cellulaire, en particulier celles impliquant l'adénosine monophosphate cyclique
Médecine : Le composé est étudié pour ses effets thérapeutiques potentiels dans des affections telles que l'inflammation, les maladies neurodégénératives et les troubles cardiovasculaires
Industrie : this compound est utilisé dans le développement de nouveaux médicaments et agents thérapeutiques ciblant les voies de l'adénosine monophosphate cyclique
5. Mécanisme d'action
This compound exerce ses effets en inhibant sélectivement la phosphodiestérase de type IV spécifique de l'adénosine monophosphate cyclique. Cette inhibition empêche la dégradation de l'adénosine monophosphate cyclique, ce qui entraîne une augmentation des niveaux intracellulaires de cette molécule. Les niveaux élevés d'adénosine monophosphate cyclique activent la protéine kinase A, qui à son tour phosphoryle diverses protéines cibles impliquées dans les voies de signalisation cellulaire. Cette cascade d'événements entraîne la modulation des réponses inflammatoires, la neuroprotection et d'autres processus biologiques .
Comparaison Avec Des Composés Similaires
Ro 20-1724 est unique en raison de sa haute sélectivité pour la phosphodiestérase de type IV spécifique de l'adénosine monophosphate cyclique par rapport aux autres inhibiteurs de la phosphodiestérase. Des composés similaires comprennent :
Cilomilast : Similaire au roflumilast, il est utilisé pour ses propriétés anti-inflammatoires dans les maladies respiratoires.
This compound se démarque par ses applications spécifiques dans la recherche et sa structure chimique unique, qui offre des avantages distincts dans certains contextes expérimentaux .
Propriétés
IUPAC Name |
4-[(3-butoxy-4-methoxyphenyl)methyl]imidazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-3-4-7-20-14-9-11(5-6-13(14)19-2)8-12-10-16-15(18)17-12/h5-6,9,12H,3-4,7-8,10H2,1-2H3,(H2,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDMUULPVBYQBBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=CC(=C1)CC2CNC(=O)N2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80952376 | |
| Record name | 4-(3-Butoxy-4-methoxybenzyl)-2-imidazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80952376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID46500386 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
29925-17-5 | |
| Record name | 4-[(3-Butoxy-4-methoxyphenyl)methyl]-2-imidazolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29925-17-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-Butoxy-4-methoxybenzyl)-2-imidazolidinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029925175 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(3-Butoxy-4-methoxybenzyl)-2-imidazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80952376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(3-Butoxy-4-methoxybenzyl)imidazolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RO-20-1724 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DIW6F13QW2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


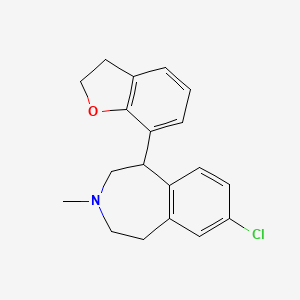
![2-[3-[3-(piperidin-1-ylmethyl)phenoxy]propylamino]-1H-quinazolin-4-one](/img/structure/B1679380.png)
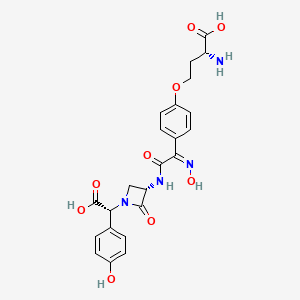


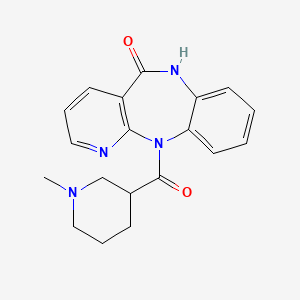
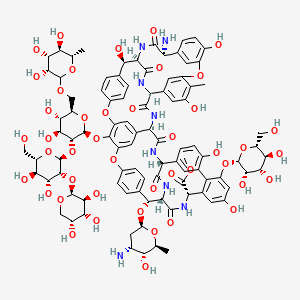
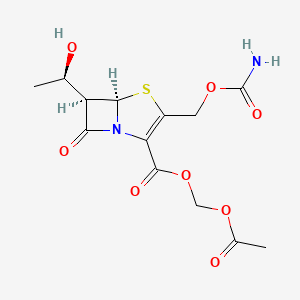
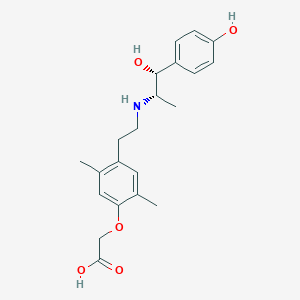
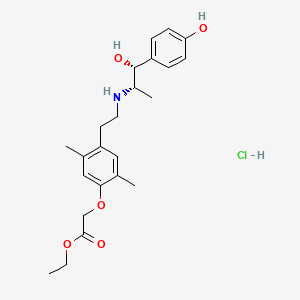
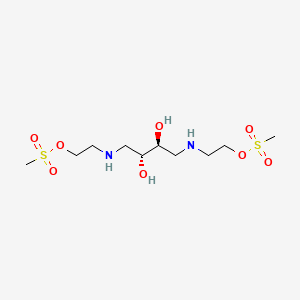
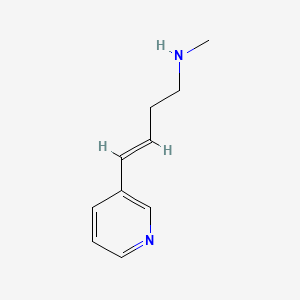
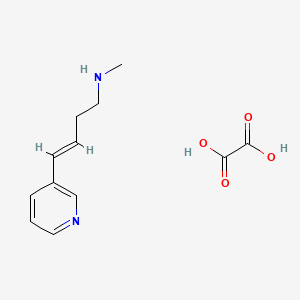
![(6S,6As,9S)-3,6-dihydroxy-2,9-dimethoxy-5,6,6a,7,8,9-hexahydropyrrolo[2,1-c][1,4]benzodiazepin-11-one](/img/structure/B1679402.png)
